Tryglysin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

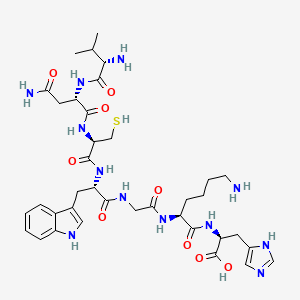

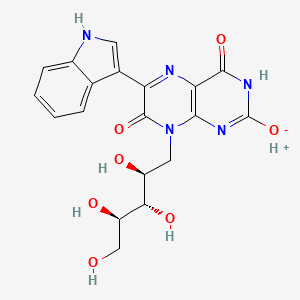

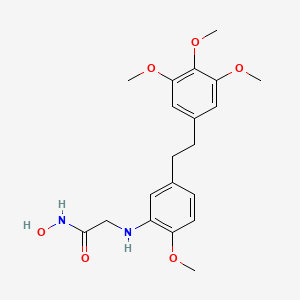

Tryglysin B is a ribosomally synthesized and posttranslationally modified peptide (RiPP) produced by the bacterium Streptococcus mutansThis compound is characterized by its unique Trp-Gly-Lys linkage and has been shown to inhibit the growth of several streptococcal species .

Métodos De Preparación

Tryglysin B can be prepared through both natural and synthetic routes. Naturally, it is produced by Streptococcus mutans via a quorum-sensing system that regulates a specialized biosynthetic operon. This operon features a radical-S-adenosyl-L-methionine enzyme that catalyzes the formation of the peptide . Synthetically, this compound can be generated in the laboratory using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain .

Análisis De Reacciones Químicas

Tryglysin B undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other oxidized functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tryglysin B has several scientific research applications:

Chemistry: It serves as a model compound for studying RiPP biosynthesis and the role of radical-S-adenosyl-L-methionine enzymes in peptide modification.

Biology: this compound is used to investigate quorum sensing and interspecies competition among oral bacteria.

Medicine: Due to its antimicrobial properties, this compound is being explored as a potential therapeutic agent against streptococcal infections.

Industry: The compound’s unique structure and antimicrobial activity make it a candidate for developing new antimicrobial agents for use in healthcare and agriculture

Mecanismo De Acción

Tryglysin B exerts its effects by inhibiting the growth of competing streptococcal species. It is produced in response to quorum sensing signals and is exported out of the cell. Once outside the cell, this compound interacts with target bacteria, disrupting their cellular processes and inhibiting their growth. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to involve interference with cell wall synthesis or membrane integrity .

Comparación Con Compuestos Similares

Tryglysin B is unique due to its Trp-Gly-Lys linkage and its production by a radical-S-adenosyl-L-methionine enzyme. Similar compounds include:

Tryglysin A: Another RiPP produced by Streptococcus ferus, which also exhibits antimicrobial activity against streptococcal species.

Nonlantibiotic mutacins: These are antimicrobial peptides produced by various Streptococcus species that share some structural and functional similarities with this compound

This compound stands out due to its specific inhibitory activity against a narrow spectrum of bacteria, making it a promising candidate for targeted antimicrobial therapies.

Propiedades

Fórmula molecular |

C37H54N12O9S |

|---|---|

Peso molecular |

843.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1 |

Clave InChI |

BYRBGTOJMKCWQB-POOCDACNSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)

![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)